4-((9H-purin-6-yl)oxy)aniline
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Overview
Description
4-((9H-purin-6-yl)oxy)aniline is a chemical compound that belongs to the class of purine derivatives. It features a purine ring system attached to an aniline moiety via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((9H-purin-6-yl)oxy)aniline typically involves the reaction of 6-chloropurine with 4-aminophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the phenolic oxygen, forming the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-((9H-purin-6-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions:
Oxidation: H2O2 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
4-((9H-purin-6-yl)oxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with cellular targets.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 4-((9H-purin-6-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
6-Morpholin-4-yl-9H-purine: Another purine derivative with similar structural features.
2,6-Diamine-9H-purine derivatives: Known for their antitumor activities.
Comparison: 4-((9H-purin-6-yl)oxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(7H-purin-6-yloxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,12H2,(H,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDVUPHUXKIONA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=NC3=C2NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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